molecular formula C13H13NO2 B113117 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde CAS No. 861162-64-3

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B113117
M. Wt: 215.25 g/mol
InChI Key: VIIJCYZYIPQWTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, reduction, and reductive amination . For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Scientific Research Applications

Novel Synthesis Methods and Chemical Transformations

  • A novel four-step synthesis pathway to the pyrrolo[2,1-c][1,4]benzodiazocine ring system utilizes 1H-pyrrole-2-carbaldehyde derivatives, demonstrating the compound's utility in constructing complex heterocyclic structures through oxidation and Dieckmann condensation processes (Konstantina Koriatopoulou, N. Karousis, & G. Varvounis, 2008).
  • Research on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activity indicates the potential of pyrrole-2-carbaldehyde derivatives in medicinal chemistry, providing a foundation for further exploration of their pharmacological properties (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).
  • Another study presented an efficient preparation method for 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines, showcasing the adaptability of pyrrole-2-carbaldehyde derivatives in synthesizing fluorinated compounds with potential applications in drug design and materials science (Riccardo Surmont et al., 2009).

Biological Applications and Material Science

  • A study on the supramolecular chains of high nuclearity {Mn(III)25} barrel-like single molecule magnets introduced 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand, illustrating the compound's role in developing materials with magnetic properties, which could have implications for information storage technologies (Dimosthenis P. Giannopoulos et al., 2014).

Conversion and Functionalization

  • A practical method converted carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), showing how derivatives of pyrrole-2-carbaldehyde can be utilized in synthesizing complex molecules from simple sugars, which might be beneficial in developing new drugs, food flavors, and functional materials (N. Adhikary et al., 2015).

Innovative Synthesis and Chemical Properties

  • Research focused on the synthesis of triazole conjugated pyrazole chalcone derivatives highlights the versatility of 1H-pyrrole-2-carbaldehyde derivatives in creating compounds with potential pharmaceutical applications, underlining the importance of innovative synthetic strategies in drug discovery (Venkataramana Rupireddy, V. Chittireddy, & A. Dongamanti, 2019).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIJCYZYIPQWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424628
Record name 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

CAS RN

861162-64-3
Record name 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To pyrrole-2-carboxaldehyde (1.0 g, 10.5 mmol) in THF (60 mL) was added KO'Bu (1.2 g, 10.5 mmol), Et4N+T (100 mg) and 4-methoxybenzyl chloride (1.4 mL, 10.5 mmol). After 1 day saturated aqueous ammonium chloride was added and the mixture was extracted with EtOAc. The organic extract was dried over Na2SO4 and concentrated. Column chromatography (EtOAc/hexanes, 1:9) provided 1.48 g (65%) of 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1H-pyrrole-2-carbaldehyde (0.58 g, 6.1 mmol) and 1-(chloromethyl)-4-methoxybenzene (1.0 mL, 7.3 mmol) in DMF (15 mL) was added K2CO3 (3.4 g, 24.5 mmol). After stirring 16 hr at room temperature, the mixture was diluted with ethyl acetate (200 mL) and washed with H2O (2×100 mL) then brine (100 mL). The organic layer was dried (MgSO4), filtered and then concentrated to provide 1.45 g (˜100%) of crude 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde. This material was used without further purification.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To pyrrole-2-carboxaldehyde (1.0 g, 10.5 mmol) in THF (60 mL) was added KOtBu (1.2 g, 10.5 mmol), Et4N+I− (100 mg) and 4-methoxybenzyl chloride (1.4 mL, 10.5 mmol). After 1 day saturated aqueous ammonium chloride was added and the mixture was extracted with EtOAc. The organic extract was dried over Na2SO4 and concentrated. Column chromatography (EtOAc/hexanes, 1:9) provided 1.48 g (65%) of 1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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